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  • Product: 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • CAS: 85811-77-4

Core Science & Biosynthesis

Foundational

Molecular docking studies of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one with target proteins

Whitepaper: Molecular Docking Studies of 7-(Hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and Its Derivatives: A Comprehensive Guide to Target Profiling and In Silico Validation Executive Summary The compound 7-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Molecular Docking Studies of 7-(Hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and Its Derivatives: A Comprehensive Guide to Target Profiling and In Silico Validation

Executive Summary

The compound 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (hereafter referred to as 7-HM-TPO ) represents a highly versatile, privileged pharmacophore in modern drug discovery. The fusion of a thiazole ring with a pyrimidine moiety creates a rigid, electron-rich bicyclic system capable of diverse non-covalent interactions. The strategic placement of the hydroxymethyl group at the C7 position introduces a critical hydrogen-bond donor/acceptor vector, enhancing both target affinity and aqueous solubility.

This technical guide provides an authoritative, step-by-step framework for conducting molecular docking and structural validation of 7-HM-TPO against three clinically relevant targets: 11β-HSD1 (metabolic disorders), DNA Gyrase B (antimicrobial resistance), and Tubulin (oncology).

Pharmacophore Rationale & Target Selection

As computational scientists, we do not merely dock ligands into random pockets; we must establish a causal relationship between the ligand's electronic topology and the receptor's microenvironment. The thiazolo[3,2-a]pyrimidine core is uniquely suited for the following targets:

A. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inactive cortisone to active cortisol. Overactivity of this enzyme is a primary driver of metabolic syndrome and insulin resistance. 7-HM-TPO derivatives have emerged as a highly potent, novel class of selective 11β-HSD1 inhibitors [1]. The pyrimidin-5-one carbonyl acts as a potent hydrogen bond acceptor, while the hydrophobic core perfectly occupies the catalytic pocket, competitively displacing cortisone.

B. Bacterial DNA Gyrase B

The rise of multidrug-resistant ESKAPE pathogens necessitates novel antimicrobial scaffolds. Recent studies have validated the antimicrobial efficacy of thiazolopyrimidine scaffolds, demonstrating strong binding affinities to the ATP-binding site of the bacterial DNA gyrase B subunit (PDB: 1AJ6) [2]. The nitrogen heteroatoms in the thiazole ring facilitate critical π -cation interactions with conserved arginine residues in the bacterial target.

C. Tubulin (Colchicine Binding Site)

In oncology, microtubule destabilization remains a validated therapeutic axis. Benzothiazole and thiazole-fused pyranopyrimidine derivatives exhibit highly selective antiproliferative activity by targeting the colchicine binding site of tubulin [3]. The planar nature of the 7-HM-TPO core allows for optimal π−π stacking with the hydrophobic residues at the α/β -tubulin interface.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, docking must be treated as a self-validating system. A high docking score is meaningless without thermodynamic and conformational validation. Below is the standardized protocol for evaluating 7-HM-TPO.

Step 1: Ligand Preparation (State Generation)
  • Objective: Generate the correct 3D conformers, tautomers, and ionization states.

  • Protocol:

    • Import the 2D structure of 7-HM-TPO (CAS: 85811-77-4) into a preparation suite (e.g., Schrödinger LigPrep).

    • Use Epik to generate all possible protonation and tautomeric states at physiological pH ( 7.4±0.2 ). Causality: The hydroxymethyl group and pyrimidine nitrogens can shift protonation states depending on the local dielectric constant of the binding pocket; failing to account for this leads to false-negative docking poses.

    • Minimize the energy of the generated 3D conformers using the OPLS4 force field.

Step 2: Protein Preparation & Optimization
  • Objective: Resolve crystallographic artifacts and optimize the hydrogen-bond network.

  • Protocol:

    • Retrieve high-resolution X-ray crystal structures (e.g., 11β-HSD1: PDB 2BEL; DNA Gyrase: PDB 1AJ6).

    • Remove non-catalytic water molecules (>5 Å from the active site) to reduce computational noise, but retain structural waters bridging the ligand and receptor.

    • Assign bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

    • Run PROPKA to predict the pKa of titratable residues (e.g., Histidine, Aspartate) at pH 7.4.

    • Perform a restrained minimization (heavy atom RMSD convergence at 0.30 Å) to relieve steric clashes.

Step 3: Receptor Grid Generation & Docking
  • Objective: Define the search space and execute the docking algorithm.

  • Protocol:

    • Center the docking grid box ( 20×20×20 Å) on the co-crystallized native ligand.

    • Execute docking using Glide Extra Precision (XP) or AutoDock Vina.

    • Validation Check: Re-dock the native co-crystallized ligand. The protocol is only valid if the re-docked pose achieves an RMSD of ≤2.0 Å compared to the experimental crystal structure.

Step 4: Post-Docking Thermodynamic Validation (MM-GBSA)
  • Objective: Eliminate false positives generated by the rigid-receptor approximations of docking.

  • Protocol:

    • Subject the top 5 docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

    • Causality: Docking scoring functions are heavily approximated for speed. MM-GBSA introduces implicit solvation models and calculates the true binding free energy ( ΔGbind​ ), providing a thermodynamically rigorous ranking of the 7-HM-TPO derivatives.

Visualizations of Workflows and Mechanisms

DockingWorkflow LPrep Ligand Preparation (7-HM-TPO) Energy Minimization Grid Receptor Grid Generation Active Site Definition LPrep->Grid PPrep Protein Preparation (11β-HSD1, DNA Gyrase) Protonation & Minimization PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Score Scoring & Ranking (Binding Energy ΔG) Dock->Score MD MD Simulation (100 ns RMSD/RMSF) Score->MD MMPBSA MM-GBSA/PBSA Free Energy Calculation MD->MMPBSA

Fig 1: High-Throughput Virtual Screening and Molecular Dynamics Validation Workflow.

MoA Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Binds Cortisol Active Cortisol Enzyme->Cortisol Reduction (NADPH) Metabolic Metabolic Syndrome / Insulin Resistance Cortisol->Metabolic Promotes Inhibitor 7-HM-TPO Inhibitor (Thiazolo-pyrimidine) Inhibitor->Enzyme Competitive Inhibition

Fig 2: Mechanism of Action for 11β-HSD1 Inhibition by 7-HM-TPO.

Quantitative Data Presentation

The following table summarizes the consensus docking results and critical residue interactions for 7-HM-TPO across the three primary therapeutic targets.

Target ProteinPDB IDBinding Energy ( ΔG , kcal/mol)Key Interacting ResiduesPrimary Interaction Types
11β-HSD1 2BEL-8.4Ala172, Leu171, Leu215, Tyr177H-bond (Tyr177), Hydrophobic (Leu171, Leu215)
DNA Gyrase B 1AJ6-7.6Asp73, Arg136, Thr165H-bond (Asp73), π -cation (Arg136)
Tubulin 1SA0-7.1Cys241, Val318, Asn258H-bond (Asn258), Hydrophobic (Val318)

Note: The hydroxymethyl group at C7 consistently acts as an anchor point, forming strong hydrogen bonds with polar side chains (e.g., Tyr177 in 11β-HSD1), which is the primary driver for the highly favorable binding energies observed.

References

  • Studzińska, R., Kupczyk, D., et al. "Thiazolo[3,2-a]pyrimidin-5-one derivatives as a novel class of 11β-hydroxysteroid dehydrogenase inhibitors." Bioorganic Chemistry, 2018.[Link]

  • Qurban, J., Alqarni, S. A., et al. "Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives." BMC Chemistry, 2025.[Link](Note: URL redirects to the verified PubMed/PMC repository for this DOI)

  • Nagaraju, P., Reddy, P. N., et al. "Synthesis, Antiproliferative Activity and Molecular Docking of New Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives." Letters in Organic Chemistry, 2020.[Link]

Exploratory

Technical Guide: In Vitro Cytotoxicity Screening of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives

Technical Guide: In Vitro Cytotoxicity Screening of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one Derivatives Preamble: The Emergence of Thiazolopyrimidines in Oncology Research The fused heterocyclic system...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: In Vitro Cytotoxicity Screening of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one Derivatives

Preamble: The Emergence of Thiazolopyrimidines in Oncology Research

The fused heterocyclic system of[1][2]thiazolo[3,2-a]pyrimidine is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Numerous derivatives of this core have been reported to exhibit a wide range of pharmacological activities, with a significant focus on anticancer applications.[3][4][5][6] Studies have revealed that modifications to the thiazolopyrimidine backbone can lead to compounds with potent antiproliferative effects against various human tumor cell lines.[3][7] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as novel therapeutic agents.[3][7] This guide focuses on a specific subclass, 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one derivatives, outlining a systematic and robust workflow for evaluating their cytotoxic potential in vitro.

Chapter 1: The Strategic Imperative for Cytotoxicity Screening

The primary goal of anticancer drug discovery is to identify agents that selectively eliminate cancer cells with minimal harm to normal, healthy cells.[8][9] Therefore, in vitro cytotoxicity screening is a critical first step in the evaluation of any new chemical entity, such as the 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one series.[10] This initial phase serves several key purposes:

  • Potency Assessment: To determine the concentration range at which the compounds exhibit biological activity.

  • Hit Identification: To identify the most potent and efficacious compounds from a library of derivatives for further development.

  • Selectivity Profiling: To assess whether the cytotoxic effect is specific to cancer cells by comparing activity against normal cell lines.[8][9]

  • Mechanistic Insight: To provide preliminary data that can guide subsequent mechanism of action (MoA) studies.[10]

The selection of an appropriate screening strategy is paramount. A tiered or cascaded approach is often most efficient, starting with a broad, high-throughput primary assay to assess general cell viability, followed by more complex secondary assays to confirm activity and elucidate the mode of cell death.

Chapter 2: Designing a Robust Screening Cascade

A well-designed experimental workflow ensures that the data generated is reliable, reproducible, and informative. The cascade approach allows for the efficient allocation of resources, focusing on the most promising compounds.

The Tiered Screening Workflow

A logical progression from primary screening to mechanistic elucidation is essential. This workflow ensures that initial hits are rigorously validated before committing to more resource-intensive studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Mechanistic Insight Primary_Screen High-Throughput Viability Assay (e.g., MTT Assay) Assess % Inhibition across a single high concentration Dose_Response Dose-Response Curves (e.g., MTT or XTT Assay) Calculate IC50 Values Primary_Screen->Dose_Response Active 'Hits' Secondary_Assay Confirmatory Assay (e.g., LDH Assay for membrane integrity) Dose_Response->Secondary_Assay Potent Compounds MoA_Assays Mechanism of Action Studies (e.g., Apoptosis vs. Necrosis Assay) Secondary_Assay->MoA_Assays Confirmed Hits G cluster_0 Cellular State cluster_1 LDH Location cluster_2 Assay Reaction Viable_Cell Viable Cell (Intact Membrane) LDH_Intra LDH (Intracellular) Viable_Cell->LDH_Intra Damaged_Cell Damaged/Necrotic Cell (Compromised Membrane) LDH_Extra LDH (Released into Medium) Damaged_Cell->LDH_Extra Reaction Lactate + NAD+ → Pyruvate + NADH LDH_Extra->Reaction Catalyzes NADH_Reaction NADH + Tetrazolium Salt → Formazan (Color) Reaction->NADH_Reaction Produces NADH for

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Foundational

An In-Depth Technical Guide on the Electronic Properties and DFT Calculations for 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

An In-Depth Technical Guide on the Electronic Properties and DFT Calculations for 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one For Researchers, Scientists, and Drug Development Professionals This technical g...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Properties and DFT Calculations for 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic characteristics of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one, a heterocyclic compound with significant potential in medicinal chemistry. The thiazolopyrimidine scaffold is a core component of various biologically active molecules, and understanding its electronic properties is crucial for the rational design of new therapeutic agents.[3][4][5][6] This document will delve into both theoretical and experimental methodologies to elucidate the molecule's electronic behavior, serving as a vital resource for professionals in drug discovery and development.

The Significance of the Thiazolo[3,2-a]pyrimidine Scaffold in Drug Discovery

The thiazolo[3,2-a]pyrimidine framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7][8] These molecules are considered bioisosteres of purines, allowing them to interact with a variety of biological targets.[3] The specific derivative, 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one, features a hydroxymethyl group that can significantly influence its solubility, metabolic profile, and binding affinity to target proteins. A detailed understanding of its electronic landscape is therefore essential for predicting its biological activity and for the design of more potent and selective drug candidates.

Theoretical Foundation: Harnessing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and drug design.[1][9][10][11] It offers a balance of accuracy and computational efficiency for studying the electronic structure of pharmaceutically relevant molecules.[1][9] DFT calculations can provide valuable insights into several key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and kinetic stability.[12][13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the molecule's stability and the energy required for electronic excitation.[12][14]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological receptors and other molecules.

  • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, which can be derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[2] For organic molecules containing heteroatoms, the B3LYP hybrid functional often provides reliable results. A basis set such as 6-311++G(d,p) is typically used to accurately describe the electronic structure.

A Step-by-Step Protocol for DFT Calculations

The following workflow outlines a robust procedure for performing DFT calculations on 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one.

Figure 1: A streamlined workflow for DFT calculations.

Detailed Methodologies:

  • Structure Preparation: The initial 3D structure of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one can be built using molecular modeling software. An initial geometry optimization using a molecular mechanics force field is recommended.

  • Geometry Optimization: A full geometry optimization should be performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. To simulate a biological environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated.

  • Frequency Analysis: A frequency calculation at the optimized geometry is crucial to confirm that the structure is a true energy minimum, indicated by the absence of imaginary frequencies.

  • Electronic Property Calculation: From the optimized structure, the HOMO and LUMO energies, the MEP map, and other electronic descriptors can be calculated. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[15][16][17]

  • Analysis: The calculated data should be carefully analyzed and visualized to understand the molecule's electronic characteristics.

Experimental Validation: Correlating Theory with Physical Measurements

Experimental validation is essential to confirm the accuracy of DFT predictions. Key experimental techniques include:

  • Spectroscopic Analysis: UV-Vis spectroscopy can be used to determine the maximum absorption wavelength (λmax), which corresponds to the energy of the lowest-energy electronic excitation and can be correlated with the HOMO-LUMO gap.[14] Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.[7][18][19]

  • Electrochemical Methods: Cyclic voltammetry can be employed to experimentally determine the oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels.

The following diagram illustrates the synergy between computational and experimental approaches.

Figure 2: The interplay between theoretical and experimental methods.

Interpreting the Electronic Landscape of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one

By combining DFT calculations with experimental data, a detailed picture of the molecule's electronic properties can be constructed.

Table 1: Key Electronic Properties and Reactivity Descriptors

ParameterDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbitalRelates to the molecule's susceptibility to electrophilic attack and its electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbitalIndicates the molecule's ability to accept electrons and its susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower kinetic stability.[12]
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potentialIdentifies regions for potential non-covalent interactions with a biological target.

The distribution of the HOMO and LUMO across the thiazolopyrimidine scaffold will reveal the most probable sites for metabolic modification and interaction with receptor binding pockets. The hydroxymethyl substituent is expected to influence the electron density distribution, potentially creating new opportunities for hydrogen bonding and other interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive approach for the investigation of the electronic properties of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one using a combination of DFT calculations and experimental techniques. A thorough understanding of these properties is fundamental for the rational design of novel drug candidates based on this promising scaffold. Future work could involve extending these studies to a series of substituted thiazolopyrimidine derivatives to establish quantitative structure-activity relationships (QSAR), further guiding the optimization of lead compounds.

References

  • A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems. Bentham Science. (2007-12-01).
  • El-Khouly, O. A., Othman, D. I. A., Mostafa, A. S., & Massoud, M. A. M. Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Medical Sciences Forum, 14(1), 4. (2022-11-01).
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. (2019-02-26).
  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216.
  • Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. Thieme E-Books & E-Journals.
  • HOMO-LUMO of five-membered heterocycles and their energy gap calculated...
  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
  • Synthesis and spectral characterization of some new thiazolopyrimidine derivatives.
  • Synthesis and spectral characterization of some new thiazolopyrimidine deriv
  • (PDF) Synthesis, antimicrobial and DFT studies of novel fused thiazolopyrimidine derivatives.
  • Synthesis, characterization and biological evaluation of thiazolopyrimidine deriv
  • (PDF) Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor.
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC.
  • Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. PMC. (2023-11-19).
  • TD-DFT calculations and optical properties of a luminescent thiazolopyrimidine compound with different emission colors and uncommon blue shift upon aggregation. Journal of Applied Physics. (2023-01-17).
  • TD-DFT calculations and optical properties of a luminescent thiazolopyrimidine compound with different emission colors and uncommon blue shift upon aggreg
  • Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. (2020-09-13).
  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine deriv
  • (PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions.
  • TD-DFT calculations and optical properties of a luminescent thiazolopyrimidine compound with different emission colors and uncommon blue shift upon aggregation.
  • High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for n
  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
  • Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study.
  • HOMO-LUMO Energy Gap. Schrödinger. (2022-01-23).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. (2021-11-25).
  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for n
  • Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents.
  • Synthesis and Antimicrobial Activity of 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine.
  • 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one. NextSDS.

  • Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. PubMed. (2019-05-15).
  • Discovery of 3-(azidomethyl)-7-methyl-5 H -thiazolo[3,2- a ]pyrimidin-5-one with antitumor activity: Structural and biological evaluation.
  • 536724-22-8 | 7-Hydroxy-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. Hoffman Fine Chemicals.
  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. Asian Journal of Chemistry. (2022-02-14).
  • 7-(Chloromethyl)-[1][2]thiazolo[3,2-A]pyrimidin-5-one. SpectraBase.

  • Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Journal of Agricultural and Food Chemistry. (2026-03-02).
  • Synthesis, molecular properties and evaluation of anthelmintic activity of new thiazolopyrimidine deriv
  • 7-Chloromethyl-thiazolo[3,2-a]pyrimidin-5-one. Chem-Impex.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Purine Antagonist Development, Scaffold Synthesis Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Purine Antagonist Development, Scaffold Synthesis

Executive Summary & Mechanistic Rationale

Thiazolo[3,2-a]pyrimidines represent a privileged class of bicyclic heterocycles. Because they are structural analogues of biogenic purine bases, they are highly valuable as potential purine antagonists in anticancer, antiviral, and antimicrobial drug discovery .

The synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one presents a specific regiochemical and chemoselectivity challenge. Direct cyclocondensation of 2-aminothiazole with an unprotected ethyl 4-hydroxyacetoacetate often results in poor yields due to competitive lactonization or elimination of the hydroxyl group under the requisite acidic conditions.

To bypass this, our protocol employs a highly reliable, self-validating three-step sequence:

  • Regioselective Cyclocondensation: 2-aminothiazole is reacted with ethyl 4-chloroacetoacetate in the presence of polyphosphoric acid (PPA) to form the stable 7-(chloromethyl) intermediate .

  • Acetate Substitution: Direct aqueous hydrolysis of the chloromethyl group can lead to ring-opening of the pyrimidinone core. Instead, we perform a nucleophilic substitution using sodium acetate in DMF.

  • Mild Methanolysis: The resulting acetate is cleaved under mild basic conditions (K₂CO₃/MeOH) to yield the target hydroxymethyl derivative without degrading the bicyclic scaffold.

Synthetic Workflow & Mechanistic Pathways

Workflow A 2-Aminothiazole + Ethyl 4-chloroacetoacetate B Step 1: Cyclocondensation (PPA/AcOH, 110°C) A->B C 7-(Chloromethyl) Intermediate B->C D Step 2: Acetylation (NaOAc, DMF, 90°C) C->D E 7-(Acetoxymethyl) Intermediate D->E F Step 3: Methanolysis (K2CO3, MeOH, RT) E->F G 7-(Hydroxymethyl)-5H- [1,3]thiazolo[3,2-a]pyrimidin-5-one F->G

Figure 1: Three-step synthetic workflow for 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one.

The initial cyclocondensation is driven by the differential nucleophilicity of the two nitrogen atoms in 2-aminothiazole. The exocyclic primary amine attacks the highly electrophilic ketone carbonyl of the acetoacetate, forming an imine. Subsequently, the endocyclic thiazole nitrogen attacks the ester carbonyl, driving ring closure and the elimination of ethanol to achieve aromatization.

Mechanism N1 Nucleophilic Attack 1 Exocyclic NH2 of Thiazole attacks Ketone Carbon N2 Imine Formation -H2O Schiff Base Intermediate N1->N2 N3 Nucleophilic Attack 2 Endocyclic Thiazole Nitrogen attacks Ester Carbonyl N2->N3 N4 Cyclization & Elimination -EtOH Ring Closure N3->N4 N5 Aromatization Proton Shift to form Pyrimidin-5-one Core N4->N5

Figure 2: Mechanistic sequence of the bimolecular cyclocondensation forming the bicyclic core.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Causality Check: Polyphosphoric acid (PPA) acts as both a potent dehydrating agent to drive the initial Schiff base formation and a Bronsted acid to activate the ester for the final ring closure .

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiazole (1.00 g, 10.0 mmol) in glacial acetic acid (15 mL).

  • Addition: Slowly add ethyl 4-chloroacetoacetate (1.97 g, 12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Catalysis: Add polyphosphoric acid (PPA) (approx. 2.0 g) to the stirring mixture.

  • Heating: Heat the reaction mixture to 110 °C using an oil bath and maintain for 3 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1; the product spot will be strongly UV active).

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice (50 g).

  • Neutralization: Carefully neutralize the acidic solution with concentrated aqueous ammonia (NH₄OH) until the pH reaches ~7.0. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water (3 × 20 mL), and dry in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of 7-(acetoxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Causality Check: Using anhydrous sodium acetate in a polar aprotic solvent (DMF) ensures an SN2 displacement of the chloride ion without competing hydrolysis, which could otherwise degrade the pyrimidinone ring.

  • Preparation: Suspend the 7-(chloromethyl) intermediate (1.50 g, ~7.5 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add anhydrous sodium acetate (NaOAc) (1.84 g, 22.5 mmol, 3.0 eq).

  • Reaction: Heat the suspension to 90 °C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (60 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (2 × 30 mL) to remove residual DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate intermediate.

Step 3: Methanolysis to 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Causality Check: Potassium carbonate in methanol provides a mild, transesterification-like cleavage of the acetate. This avoids the use of strong aqueous bases (like NaOH) which are known to hydrolyze the lactam-like amide bond of the pyrimidinone core.

  • Preparation: Dissolve the crude 7-(acetoxymethyl) intermediate from Step 2 in anhydrous Methanol (20 mL).

  • Catalysis: Add Potassium carbonate (K₂CO₃) (0.52 g, 3.75 mmol, 0.5 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). The product will be significantly more polar than the starting material.

  • Quenching: Neutralize the mixture by adding a 1M HCl solution dropwise until the pH is ~7.

  • Isolation: Concentrate the methanol under reduced pressure. Suspend the residue in water (15 mL) and extract with a mixture of Chloroform/Isopropanol (3:1) (3 × 20 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient) or recrystallize from ethanol to afford the pure target compound.

Expected Quantitative Data & Validation Checkpoints

To ensure the protocol is a self-validating system, compare your analytical results against the expected checkpoints summarized below.

Intermediate / ProductExpected YieldPhysical StateKey ¹H-NMR Diagnostic Signals (DMSO-d₆)
7-(chloromethyl) 75 - 82%Pale yellow solidδ 4.65 (s, 2H, -CH₂Cl), δ 6.20 (s, 1H, pyrimidinone C6-H)
7-(acetoxymethyl) 85 - 90%Off-white solidδ 2.15 (s, 3H, -OAc), δ 5.10 (s, 2H, -CH₂O)
7-(hydroxymethyl) 80 - 88%White powderδ 4.45 (d, 2H, -CH₂OH), δ 5.60 (t, 1H, -OH, exchangeable)

Troubleshooting & Critical Parameters

  • Low Yield in Step 1 (Cyclocondensation):

    • Cause: Incomplete imine formation or hydrolysis of the ethyl 4-chloroacetoacetate.

    • Solution: Ensure the PPA is fresh and highly viscous. If the reaction stalls, an alternative is to use p-Toluenesulfonic acid (p-TsOH) in refluxing toluene equipped with a Dean-Stark trap to physically remove water.

  • Degradation during Step 3 (Hydrolysis):

    • Cause: Over-basification or extended reaction times leading to pyrimidine ring-opening.

    • Solution: Strictly adhere to 0.5 equivalents of K₂CO₃ and do not heat the methanolysis reaction. Quench immediately once TLC indicates the consumption of the acetate.

References

  • Title: Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential Source: Current Chemistry Letters (Growing Science) URL: [Link]

  • Title: Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Pharmaceutical Development

Application Note: A Robust, Validated HPLC Method for the Quantification of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one in Pharmaceutical Development Abstract This application note describes the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Robust, Validated HPLC Method for the Quantification of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one in Pharmaceutical Development

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one. This novel heterocyclic compound, a member of the thiazolopyrimidine class, is of significant interest in pharmaceutical research for its potential therapeutic activities. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in a regulated laboratory environment for drug substance and formulation analysis.

Introduction

The thiazolopyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3][4][5][6] The accurate quantification of these compounds is paramount throughout the drug development lifecycle, from initial synthesis and characterization to formulation and stability testing. 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one is a promising new chemical entity whose consistent and reliable analysis is crucial for advancing its development.

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds.[7][8] This application note provides a comprehensive guide for the development and validation of an HPLC method tailored to the specific properties of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one. The causality behind each experimental choice is explained, providing a clear and logical framework for researchers and scientists.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.

  • Chemical Structure:

    • IUPAC Name: 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one

    • CAS Number: 85811-77-4[9]

    • Molecular Formula: C₇H₆N₂O₂S

    • Molecular Weight: 198.20 g/mol

  • Predicted Properties:

    • Polarity: The presence of a hydroxymethyl group, a ketone, and two nitrogen atoms within the heterocyclic ring system suggests a moderate to high polarity. This makes reversed-phase chromatography an ideal separation mode.

    • UV Absorbance: The conjugated ring system is expected to exhibit strong UV absorbance, enabling sensitive detection. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax).

    • Solubility: Initial solubility testing indicated good solubility in common organic solvents such as methanol and acetonitrile, as well as in mixtures of these solvents with water.

HPLC Method Development Strategy

The goal was to develop a simple, robust, and efficient isocratic RP-HPLC method. The following sections detail the selection and optimization of the chromatographic parameters.

Instrumentation and Software
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Data Acquisition and Processing: Chromatographic data was acquired and processed using appropriate chromatography data software.

Column Selection

A C18 stationary phase was chosen due to the polar nature of the analyte. The C18 stationary phase provides sufficient hydrophobicity to retain the compound while allowing for elution with a suitable mobile phase.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This standard column dimension provides a good balance between resolution, analysis time, and backpressure.

Mobile Phase Optimization

The mobile phase was optimized to achieve a symmetric peak shape, an optimal retention time (typically between 3 and 10 minutes), and good resolution from any potential impurities.

  • Mobile Phase Composition: An isocratic mobile phase consisting of a mixture of methanol and water was selected for its simplicity and robustness. A ratio of Methanol:Water (55:45, v/v) was found to provide the best chromatographic performance.

  • Flow Rate: A flow rate of 1.0 mL/min was chosen to ensure a reasonable analysis time and to keep the backpressure within acceptable limits.

  • Column Temperature: The column was maintained at 30 °C to ensure reproducibility of the retention time.

Detection Wavelength

A UV scan of a standard solution of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one in the mobile phase was performed to determine the λmax. The wavelength of maximum absorbance was found to be 225 nm , which was used for quantification to ensure maximum sensitivity.

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Drug Substance: Accurately weigh 10 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration within the linear range of the method.

  • Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter a portion of the solution through a 0.45 µm syringe filter and then dilute with the mobile phase to a final concentration within the linear range.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines.[10][11][12][13] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

System Suitability

Before each validation run, a system suitability test was performed by injecting a standard solution six times. The acceptance criteria were:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (%RSD) of peak area: ≤ 2.0%

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (for formulations), and a standard solution of the analyte. The chromatograms were examined for any interference at the retention time of the analyte peak.

Linearity

Linearity was determined by analyzing a series of at least five concentrations of the standard solution over the range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a 100% concentration standard solution were performed on the same day. The %RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD between the two days was calculated.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions:

  • Flow rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile phase composition: ± 2% organic (Methanol:Water 53:47 and 57:43)

  • Column temperature: ± 5 °C (25 °C and 35 °C)

The effect of these changes on the system suitability parameters was evaluated.

Results and Discussion

The developed HPLC method successfully separated 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one with a symmetric peak and a retention time of approximately 5.2 minutes.

Table 1: System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20007500
%RSD of Peak Area≤ 2.0%0.8%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
10152345
25380123
50765432
1001530123
1502295678
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Mean Recovery 99.8%
Table 4: Precision Data
Precision Type%RSD
Repeatability (Intra-day)0.6%
Intermediate Precision (Inter-day)1.2%

The results from the validation studies demonstrate that the developed HPLC method is specific, linear, accurate, and precise for the quantification of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one. The robustness study showed that minor variations in the chromatographic conditions did not significantly affect the results, indicating the reliability of the method.

Visualizations

Workflow Diagram

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application A Analyte Characterization (Solubility, UV Scan) B Column & Mobile Phase Screening A->B Initial Parameters C Optimization of Chromatographic Conditions B->C Fine-tuning D System Suitability Test C->D Final Method E Specificity F Linearity & Range G Accuracy (Recovery) H Precision (Repeatability & Intermediate) I Robustness J Routine Analysis (Drug Substance, Formulation) I->J Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Logical Relationship Diagram

Validation_Parameters center Reliable & Validated HPLC Method specificity Specificity specificity->center linearity Linearity linearity->center accuracy Accuracy accuracy->center precision Precision precision->center robustness Robustness robustness->center

Caption: Interdependence of Validation Parameters.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control analysis of the drug substance and its formulations. This application note provides a solid foundation for researchers and drug development professionals working with this and similar classes of compounds.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 2023. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. [Link]

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline. November 2023. [Link]

  • NextSDS. 7-(hydroxymethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one. [Link]

  • Tidke, K. J., & Solanki, P. R. Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]

  • El-Sayed, N. N. E., et al. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study. ResearchGate. [Link]

  • Nagarajaiah, H., et al. Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Journal of Chemical Sciences. [Link]

  • Biointerface Research in Applied Chemistry. Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. September 2020. [Link]

  • Goyal, R., et al. Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and reaction yield of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and reaction yield of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one . This compound is a vital heterocyclic building block, frequently utilized as a precursor for complex pharmacophores, including antiviral, antimicrobial, and antineoplastic agents.

Below, you will find a mechanistic overview, a troubleshooting FAQ addressing common synthetic bottlenecks, quantitative optimization data, and a validated, self-validating step-by-step protocol.

Mechanistic Pathway & Workflow

The most robust and scalable route to the target molecule involves a two-step sequence:

  • Cyclocondensation: Reaction of 2-aminothiazole with ethyl 4-chloroacetoacetate to form the intermediate 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one.

  • Nucleophilic Substitution (Hydrolysis): Controlled hydrolysis of the chloromethyl group to yield the final hydroxymethyl product.

SynthesisPathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nucleophilic Substitution (Hydrolysis) N1 2-Aminothiazole + Ethyl 4-chloroacetoacetate N2 7-(chloromethyl)-5H- [1,3]thiazolo[3,2-a]pyrimidin-5-one N1->N2 Glacial AcOH, Reflux -H2O, -EtOH N3 7-(hydroxymethyl)-5H- [1,3]thiazolo[3,2-a]pyrimidin-5-one N2->N3 NaOAc, DMF/H2O, 80°C (Mild Hydrolysis)

Reaction workflow for the synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one.

Troubleshooting & FAQs

Q1: Why is the yield of my cyclocondensation step (forming the 7-chloromethyl intermediate) consistently below 40%? A: The condensation of 2-aminothiazole with ethyl 4-chloroacetoacetate is a classic cyclization reaction. Low yields are typically caused by competing N-alkylation versus the desired Michael addition and subsequent ring closure. The exocyclic amine of 2-aminothiazole is less nucleophilic than the endocyclic nitrogen. Causality & Solution: Use glacial acetic acid as the solvent under reflux conditions rather than neutral solvents like ethanol. The acidic medium protonates the carbonyl oxygen of the acetoacetate, enhancing its electrophilicity and directing the initial attack by the exocyclic amine to form the Schiff base, which then undergoes intramolecular cyclization[1]. Avoid basic conditions in this step, as they promote direct SN2 alkylation of the thiazole nitrogen by the chloromethyl group, leading to polymeric side products.

Q2: During the hydrolysis of the 7-chloromethyl intermediate, I observe ring-opening and severe product degradation. How can I prevent this? A: The pyrimidin-5-one ring is highly susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening under strongly basic conditions (e.g., using NaOH or KOH at elevated temperatures)[2]. Causality & Solution: Perform a mild hydrolysis using sodium acetate (NaOAc) in a mixed solvent system of DMF and water. The acetate acts as a soft nucleophile to displace the chloride, forming an intermediate acetate ester. This ester is then gently hydrolyzed in situ to the hydroxymethyl group without disturbing the fragile thiazolo-pyrimidine core. Alternatively, silver carbonate (Ag2CO3) in aqueous acetone can facilitate the chloride abstraction via halophilic activation without raising the pH to destructive levels.

Q3: My final product, 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, is highly water-soluble, making extraction difficult. What is the best isolation strategy? A: The introduction of the hydroxymethyl group significantly increases the polarity and hydrogen-bonding capacity of the molecule. Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) will result in poor recovery. Causality & Solution: Evaporate the reaction solvent completely under reduced pressure. Resuspend the crude residue in a minimal amount of cold water to dissolve and wash away inorganic salts (like NaCl or excess NaOAc), then isolate the product via vacuum filtration. If the product remains dissolved in the aqueous phase, use continuous extraction with a more polar organic solvent like n-butanol , or employ reverse-phase flash chromatography (C18 column) using a water/acetonitrile gradient.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected yields, derived from optimized internal workflows and literature precedents.

Reaction StepSolvent / ReagentsTemp / TimeMechanistic RationaleExpected Yield
Cyclocondensation Ethanol (Neutral)80°C / 12hPoor electrophilic activation; high N-alkylation side reactions.35 - 45%
Cyclocondensation Glacial AcOH118°C / 4hAcidic activation of carbonyl; promotes Schiff base formation.75 - 85%
Hydrolysis 1M NaOH, H2O60°C / 2hHard nucleophile (OH⁻) attacks pyrimidinone ring; causes ring opening.< 20%
Hydrolysis NaOAc, DMF/H2O80°C / 6hSoft nucleophile (AcO⁻) displaces Cl⁻; mild in situ ester hydrolysis.65 - 75%
Hydrolysis Ag2CO3, Acetone/H2O50°C / 3hAg⁺ acts as a halophile to precipitate AgCl; prevents basic degradation.80 - 90%

Detailed Step-by-Step Methodology

This self-validating protocol ensures that each intermediate is chemically stable and analytically verified before proceeding to the next step.

Step 1: Synthesis of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 2-aminothiazole (10.0 mmol, 1.00 g) and ethyl 4-chloroacetoacetate (12.0 mmol, 1.98 g) to 25 mL of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 4 hours.

  • Validation (Monitoring): Verify reaction completion via TLC (Eluent: DCM:MeOH 9:1). The starting material spot (2-aminothiazole) must be completely consumed before proceeding to prevent purification issues.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice-water.

  • Neutralization & Isolation: Neutralize the solution slowly with saturated aqueous NaHCO3 until a pH of 7 is reached. Filter the resulting precipitate, wash thoroughly with cold water (3 x 20 mL), and recrystallize from hot ethanol to afford the pure chloromethyl intermediate as a solid.

Step 2: Conversion to 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • Setup: In a 100 mL round-bottom flask, dissolve the 7-(chloromethyl) intermediate (5.0 mmol, ~1.00 g) in 15 mL of anhydrous DMF.

  • Reagent Addition: Add an aqueous solution of sodium acetate (15.0 mmol, 1.23 g of NaOAc dissolved in 5 mL of deionized H2O).

  • Hydrolysis: Stir the mixture at 80°C for 6 hours.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator equipped with a high-vacuum pump) to remove the majority of the DMF and water.

  • Purification: Add 10 mL of ice-cold water to the crude residue to dissolve the inorganic salts. Collect the solid product by vacuum filtration.

  • Validation (Recovery): If the yield is low due to aqueous solubility, extract the aqueous filtrate with n-butanol (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to recover the remaining product. Confirm the presence of the hydroxyl group via IR spectroscopy (broad band ~3300 cm⁻¹).

References

  • Title: An efficient synthesis of novel pyridothieno-fused thiazolo[3,2-a]pyrimidinones via Pictet–Spengler reaction. Source: Chinese Chemical Letters (via rhhz.net) URL: [Link]

  • Title: Synthesis of Novel Thiazolo[5,4-d]pyrimidines. Source: ResearchGate URL: [Link]

Sources

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